molecular formula C10H15NS B13597866 2-(5-Methylthiophen-2-yl)piperidine

2-(5-Methylthiophen-2-yl)piperidine

Cat. No.: B13597866
M. Wt: 181.30 g/mol
InChI Key: CRSBZCBNGHEACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)piperidine can be achieved through several methods. One common approach involves the reaction of 5-methylthiophene-2-carbaldehyde with piperidine under acidic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the thiophene ring to a tetrahydrothiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Methylthiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)piperidine involves its interaction with various molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Thiophen-2-yl)piperidine
  • 2-(5-Methylthiophen-2-yl)pyridine
  • 2-(Thiophen-2-yl)-6-methylpyridine

Uniqueness

2-(5-Methylthiophen-2-yl)piperidine is unique due to the presence of both a piperidine ring and a 5-methylthiophene group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)piperidine

InChI

InChI=1S/C10H15NS/c1-8-5-6-10(12-8)9-4-2-3-7-11-9/h5-6,9,11H,2-4,7H2,1H3

InChI Key

CRSBZCBNGHEACD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.